molecular formula C21H28N2O4S2 B2722415 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide CAS No. 951460-67-6

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide

Cat. No.: B2722415
CAS No.: 951460-67-6
M. Wt: 436.59
InChI Key: IAHXIUYZCCOMEQ-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a tetrahydroquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzenesulfonamide Group: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-propylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or the tetrahydroquinoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the antibacterial effects observed with sulfonamide compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-propyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-propyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Uniqueness

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide is unique due to its specific structural features, including the tetrahydroquinoline core and the propylsulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-propyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-3-6-17-8-12-20(13-9-17)29(26,27)22-19-11-10-18-7-5-14-23(21(18)16-19)28(24,25)15-4-2/h8-13,16,22H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXIUYZCCOMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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